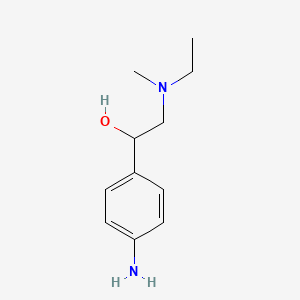1-(4-Amino-phenyl)-2-(ethyl-methyl-amino)-ethanol
CAS No.: 947013-77-6
Cat. No.: VC2627488
Molecular Formula: C11H18N2O
Molecular Weight: 194.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 947013-77-6 |
|---|---|
| Molecular Formula | C11H18N2O |
| Molecular Weight | 194.27 g/mol |
| IUPAC Name | 1-(4-aminophenyl)-2-[ethyl(methyl)amino]ethanol |
| Standard InChI | InChI=1S/C11H18N2O/c1-3-13(2)8-11(14)9-4-6-10(12)7-5-9/h4-7,11,14H,3,8,12H2,1-2H3 |
| Standard InChI Key | FJHBRYHBDNZMHX-UHFFFAOYSA-N |
| SMILES | CCN(C)CC(C1=CC=C(C=C1)N)O |
| Canonical SMILES | CCN(C)CC(C1=CC=C(C=C1)N)O |
Introduction
Chemical Identity and Structure
1-(4-Amino-phenyl)-2-(ethyl-methyl-amino)-ethanol is an organic compound characterized by its dual functionality, containing both amino and alcohol moieties. The compound features a 4-aminophenyl group connected to an ethanol backbone with an ethylmethylamino substituent at the 2-position. This arrangement of functional groups contributes to its unique chemical properties and potential applications.
Basic Identification
The compound is identified through the following parameters:
| Parameter | Value |
|---|---|
| CAS Number | 947013-77-6 |
| Molecular Formula | C₁₁H₁₈N₂O |
| Molecular Weight | 194.27 g/mol |
| IUPAC Name | 1-(4-aminophenyl)-2-[ethyl(methyl)amino]ethanol |
| Standard InChI | InChI=1S/C11H18N2O/c1-3-13(2)8-11(14)9-4-6-10(12)7-5-9/h4-7,11,14H,3,8,12H2,1-2H3 |
| Standard InChIKey | FJHBRYHBDNZMHX-UHFFFAOYSA-N |
| Canonical SMILES | CCN(C)CC(C1=CC=C(C=C1)N)O |
This structural information establishes the unique identity of the compound within the broader family of aminophenyl ethanol derivatives.
Structural Characteristics
The molecular structure of 1-(4-Amino-phenyl)-2-(ethyl-methyl-amino)-ethanol exhibits several key features that define its chemical behavior:
Functional Groups
The compound contains three primary functional groups:
-
A primary aromatic amine (-NH₂) at the para position of the phenyl ring
-
A tertiary amine [ethyl(methyl)amino] group at the 2-position of the ethanol chain
-
A secondary alcohol (-OH) group at the chiral center
This combination of functional groups creates a molecule with both basic and hydrogen-bonding capabilities, influencing its solubility, reactivity, and potential biological interactions.
Structural Comparison
When compared to related compounds, 1-(4-Amino-phenyl)-2-(ethyl-methyl-amino)-ethanol shares similarities with other aminophenyl ethanols but has distinctive features:
The ethylmethylamino group distinguishes this compound from other related structures, potentially affecting its physical properties and biological activity.
Physical Properties
The physical properties of 1-(4-Amino-phenyl)-2-(ethyl-methyl-amino)-ethanol can be partially inferred from related aminophenyl alcohol compounds, though specific experimental data for this exact compound is limited in the literature.
Physical State and Appearance
Based on related aminophenyl compounds, 1-(4-Amino-phenyl)-2-(ethyl-methyl-amino)-ethanol likely appears as a crystalline solid at room temperature, possibly with a light color ranging from white to light brown .
Chemical Reactivity
The reactivity of 1-(4-Amino-phenyl)-2-(ethyl-methyl-amino)-ethanol is determined by its multiple functional groups, each offering distinct reaction pathways.
Amine Reactivity
The primary aromatic amine group can participate in numerous reactions:
-
Formation of Schiff bases with aldehydes and ketones
-
Acylation and alkylation reactions
-
Diazotization to form diazonium salts for further transformations
-
Coordination with transition metals
These reactions make the compound valuable as a potential building block for more complex structures.
Alcohol Reactivity
The secondary alcohol functionality enables:
-
Esterification with carboxylic acids or acid derivatives
-
Oxidation to corresponding ketones
-
Dehydration to form alkenes under appropriate conditions
-
Etherification reactions
The hydroxyl group also contributes to hydrogen bonding, affecting physical properties and intermolecular interactions .
Tertiary Amine Reactivity
The ethylmethylamino group participates in:
-
Quaternization reactions with alkyl halides
-
Oxidation processes
-
Coordination with metals and Lewis acids
-
pH-dependent protonation/deprotonation affecting solubility
This tertiary amine functionality distinguishes the compound from simpler aminophenyl alcohols and contributes to its unique reactivity profile .
Comparison with Related Compounds
To better understand 1-(4-Amino-phenyl)-2-(ethyl-methyl-amino)-ethanol, a systematic comparison with structurally related compounds provides valuable insights.
Comparative Analysis
The following table compares key properties of 1-(4-Amino-phenyl)-2-(ethyl-methyl-amino)-ethanol with related compounds:
This comparison highlights the unique structural features of 1-(4-Amino-phenyl)-2-(ethyl-methyl-amino)-ethanol while showcasing its relationship to other aminophenyl alcohols .
Structure-Property Relationships
The structural differences between these compounds likely influence their properties:
-
The ethylmethylamino group in the target compound likely increases lipophilicity compared to simpler aminophenyl alcohols
-
The tertiary amine nature of the ethylmethylamino group affects basicity and hydrogen-bonding capabilities
-
The additional amino functionality potentially enhances reactivity and provides more sites for derivatization
-
The asymmetric carbon center creates potential for stereoisomerism and specific three-dimensional interactions
These structure-property relationships have implications for solubility, reactivity, and potential biological activity.
Future Research Directions
Research on 1-(4-Amino-phenyl)-2-(ethyl-methyl-amino)-ethanol could benefit from several focused investigations:
Synthesis Optimization
Future research might explore:
-
Development of efficient, scalable synthesis routes
-
Stereoselective methods for obtaining pure enantiomers
-
Green chemistry approaches using environmentally friendly reagents and conditions
-
Continuous flow chemistry methods for industrial applications
These advancements would facilitate both research use and potential commercial applications .
Property Characterization
Comprehensive characterization studies could include:
-
Detailed physical property measurements (melting point, solubility parameters, pKa values)
-
Crystal structure determination
-
Spectroscopic profiling (NMR, IR, MS, UV-Vis)
-
Stability studies under various conditions
Such data would enhance understanding of the compound's behavior and application potential .
Application Development
Exploration of specific applications might focus on:
-
Pharmaceutical screening for biological activity
-
Development as a synthetic intermediate for complex molecules
-
Investigation of coordination chemistry with various metals
-
Potential polymer and materials science applications
These directions could unlock valuable uses for this structurally interesting compound .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume